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molecular formula C5H7N3 B030526 4-(Aminomethyl)pyrimidine CAS No. 45588-79-2

4-(Aminomethyl)pyrimidine

Cat. No. B030526
M. Wt: 109.13 g/mol
InChI Key: AUHXBTKGPUVFCB-UHFFFAOYSA-N
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Patent
US08933102B2

Procedure details

To a stirred solution of 0.20 g (1.8 mmol) of 1-(pyrimidin-4-yl)methanamine and 0.61 g (2.2 mmol) benzyl bis(2-chloroethyl)carbamate in 4 mL anhydrous diethylene glycol dimethyl ether was added 3.20 mL (18.3 mmol) of N,N-diisopropylethylamine and 0.05 g (0.40 mmol) of sodium iodide. The resulting solution was heated to 150° C. for 6 h. After cooling to ambient temperature, 12 mL of methanol was added to the mixture followed by 250 mL of diethyl ether. The resulting white precipitate was isolated by vacuum filtration while washing with diethyl ether. Diluted the solid with 100 mL of saturated sodium bicarbonate and extracted the aqueous solution with ethyl acetate (3×100 mL). The combined organic layers were dried with magnesium sulfate, filtered, and concentrated in vacuo to afford the title compound as a white solid which was used without further purification. LC/MS: m/z (ES) 313.1 (MH)+.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][NH2:8])=[N:3][CH:2]=1.Cl[CH2:10][CH2:11][N:12]([CH2:23][CH2:24]Cl)[C:13](=[O:22])[O:14][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C(N(CC)C(C)C)(C)C.[I-].[Na+]>COCCOCCOC.C(OCC)C.CO>[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][N:8]2[CH2:24][CH2:23][N:12]([C:13]([O:14][CH2:15][C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)=[O:22])[CH2:11][CH2:10]2)=[N:3][CH:2]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
N1=CN=C(C=C1)CN
Name
Quantity
0.61 g
Type
reactant
Smiles
ClCCN(C(OCC1=CC=CC=C1)=O)CCCl
Name
Quantity
3.2 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
0.05 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
COCCOCCOC
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
12 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
CUSTOM
Type
CUSTOM
Details
The resulting white precipitate was isolated by vacuum filtration
WASH
Type
WASH
Details
while washing with diethyl ether
ADDITION
Type
ADDITION
Details
Diluted the solid with 100 mL of saturated sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
extracted the aqueous solution with ethyl acetate (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1=CN=C(C=C1)CN1CCN(CC1)C(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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